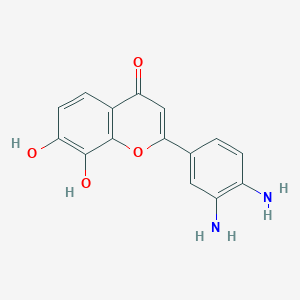

2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one

Vue d'ensemble

Description

Le sel de sodium de résorufine est un colorant rose hautement fluorescent utilisé principalement pour détecter les espèces réactives de l'oxygène et les espèces réactives de l'azote. Il s'agit d'un dérivé de la résorufine, un colorant de la phénoxazine, et il est connu pour son rendement quantique de fluorescence élevé et ses longues longueurs d'onde d'excitation/d'émission .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sel de sodium de résorufine est synthétisé par condensation acido-catalysée de la résorcine et de la 4-nitrosorésorcine, suivie d'une oxydation par l'oxyde de manganèse (IV). Le produit brut de la réaction est ensuite traité avec un excès de carbonate de sodium pour obtenir le sel de sodium de la résorufine .

Méthodes de production industrielle

La production industrielle du sel de sodium de résorufine met en œuvre des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le sel de sodium de résorufine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de la résazurine.

Réduction : Il peut être réduit en dihydrorésorufine, une forme non fluorescente.

Substitution : Il peut subir des réactions de substitution avec divers nucléophiles

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et le dithiothréitol sont couramment utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont utilisés dans des conditions douces

Principaux produits formés

Oxydation : Résazurine

Réduction : Dihydrorésorufine

Substitution : Divers dérivés de la résorufine substitués

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. Specifically, 2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by triggering mitochondrial pathways and enhancing reactive oxygen species (ROS) production .

Antioxidant Properties

The compound is recognized for its antioxidant capabilities. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. This property has been validated through various assays that measure the reduction of oxidative damage in cellular models .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against a range of pathogens. Its efficacy in inhibiting bacterial growth suggests that it could serve as a lead compound for developing new antimicrobial agents .

Biochemical Applications

Enzyme Inhibition

this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this chromone derivative. It has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Dye Sensitizers in Solar Cells

In the field of renewable energy, this compound has been investigated as a dye sensitizer for solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of dye-sensitized solar cells (DSSCs) .

Polymer Composites

The compound can be incorporated into polymer matrices to improve mechanical and thermal properties. Research has shown that adding this chromone derivative to polymer composites enhances their thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

Mécanisme D'action

Resorufin sodium salt exerts its effects through its fluorescent properties. When exposed to reactive oxygen species or reactive nitrogen species, it undergoes a redox reaction, resulting in a change in fluorescence intensity. This change can be detected using fluorometric techniques, making it a valuable tool for monitoring oxidative stress and other biological processes .

Comparaison Avec Des Composés Similaires

Composés similaires

Résazurine : Un autre colorant de la phénoxazine qui est réduit en résorufine en présence de cellules viables.

Dihydrorésorufine : La forme réduite, non fluorescente de la résorufine.

Fluorescéine : Un colorant fluorescent largement utilisé avec des propriétés d'excitation/d'émission différentes

Unicité

Le sel de sodium de résorufine est unique en raison de son rendement quantique de fluorescence élevé et de ses longues longueurs d'onde d'excitation/d'émission, ce qui le rend très sensible et adapté à diverses applications analytiques. Sa capacité à subir des réactions redox réversibles ajoute également à sa polyvalence en recherche scientifique .

Activité Biologique

2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one, also known by its CAS number 460744-16-5, is a compound belonging to the class of flavonoids, specifically the chromene derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 284.27 g/mol. Its structure features a chromone backbone substituted with amino and hydroxyl groups that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the chromone structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties that protect cells from oxidative stress.

- Anticancer Effects : Studies have shown that derivatives of 2H/4H-chromene compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of tubulin polymerization, leading to G2/M cell-cycle arrest .

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

Biological Activities

A summary of the biological activities associated with this compound is presented in Table 1.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study conducted by Anthony et al. (2007) demonstrated that chromene derivatives could induce apoptosis in various cancer cell lines by disrupting microtubule dynamics . The study emphasized the importance of structural modifications for enhancing anticancer potency.

- Antimicrobial Efficacy : Research by Suvarna et al. (2017) evaluated the antimicrobial properties of flavonoids including chromene derivatives against clinical isolates of bacteria. The study reported that specific modifications increased antibacterial activity significantly compared to standard antibiotics .

- DPP-4 Inhibition : A study on natural-product-derived derivatives indicated that certain modifications in the chromene structure could lead to significant DPP-4 inhibition, comparable to established drugs like omarigliptin . This suggests potential applications in diabetes management.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the chromene ring significantly influence the biological activity:

- Hydroxyl Groups : The presence of hydroxyl groups at positions 7 and 8 enhances antioxidant and anticancer activities.

- Amino Substituents : The introduction of amino groups at position 3 or 4 increases solubility and bioavailability, thus enhancing therapeutic efficacy against various diseases.

Propriétés

IUPAC Name |

2-(3,4-diaminophenyl)-7,8-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c16-9-3-1-7(5-10(9)17)13-6-12(19)8-2-4-11(18)14(20)15(8)21-13/h1-6,18,20H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQUEUISMRSNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.